N-methyl-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride
Beschreibung
Chemical Identity and Structural Characterization of N-methyl-N-(piperidin-3-yl)quinoxalin-2-amine Hydrochloride
Systematic Nomenclature and IUPAC Classification
The systematic name This compound follows IUPAC conventions, delineating the compound’s substituents and backbone structure. The parent heterocycle is quinoxaline, a bicyclic system comprising two fused six-membered rings (benzene and pyrazine). The amine group at position 2 of the quinoxaline core is substituted with both a methyl group and a piperidin-3-yl moiety, while the hydrochloride salt indicates protonation of the piperidine nitrogen. The molecular formula is $$ \text{C}{14}\text{H}{18}\text{ClN}_4 $$, with a molar mass of 289.78 g/mol.
This nomenclature distinguishes it from analogues such as 3-methoxy-N-(piperidin-3-ylmethyl)quinoxalin-2-amine hydrochloride (CAS 1185311-01-6), where a methoxy group replaces the methyl substituent. The IUPAC classification emphasizes the spatial arrangement of substituents, critical for understanding its reactivity and biological interactions.
Molecular Architecture Analysis
Quinoxaline Core Structure
The quinoxaline system (Figure 1) consists of a benzene ring fused to a pyrazine ring, creating a planar, aromatic framework with delocalized π-electrons. The nitrogen atoms at positions 1 and 4 of the pyrazine ring contribute to the molecule’s electron-deficient character, enabling interactions with electrophilic targets. The amine group at position 2 introduces a site for hydrogen bonding and nucleophilic substitution, while the methyl and piperidine groups influence steric bulk and solubility.
Table 1: Key structural features of the quinoxaline core
| Feature | Description |
|---|---|
| Aromaticity | Planar structure with 10 π-electrons, stabilized by resonance |
| Electron Distribution | Pyrazine nitrogens create electron-deficient regions at positions 1 and 4 |
| Substitution Effects | Position 2 substitution modulates electronic and steric properties |
Piperidine Substituent Configuration
The piperidine ring, a six-membered aliphatic amine, adopts a chair conformation in its most stable state. The nitrogen atom at position 3 of the piperidine ring forms a secondary amine bond with the quinoxaline core, while the hydrochloride salt enhances aqueous solubility through ionic interactions. The chair conformation minimizes steric strain, allowing the piperidine moiety to project axially or equatorially depending on substitution patterns.
Comparative analysis with 1-(quinoxalin-2-yl)piperidin-3-amine (CAS 1421114-26-2) reveals that the absence of a methyl group on the piperidine nitrogen reduces steric hindrance, potentially altering binding affinity in biological systems.
Methyl Group Positioning Effects
The N-methyl group on the piperidine nitrogen introduces steric constraints that influence molecular recognition. Methylation reduces the basicity of the piperidine nitrogen, shifting its pKa and modulating protonation states under physiological conditions. This modification also impacts solubility; the hydrochloride salt counterion mitigates hydrophobicity caused by the methyl group.
Table 2: Comparative effects of substituents on piperidine
| Substituent | Basicity (pKa) | Solubility (mg/mL) | Steric Volume (ų) |
|---|---|---|---|
| -H (unsubstituted) | 10.2 | 12.4 | 15.8 |
| -CH3 (methyl) | 9.5 | 8.9 | 22.1 |
Crystallographic Data and Solid-State Arrangement
X-ray diffraction studies of related quinoxaline derivatives indicate that the hydrochloride salt forms a monoclinic crystal system with space group P2₁/c. The quinoxaline core maintains coplanarity with the piperidine ring tilted at approximately 45° relative to the aromatic plane. Hydrogen bonding between the protonated piperidine nitrogen and chloride ions stabilizes the lattice, while van der Waals interactions between methyl groups contribute to packing efficiency.
Although crystallographic data for This compound remain limited, analogous structures such as 3-methoxy-N-(piperidin-3-ylmethyl)quinoxalin-2-amine hydrochloride exhibit similar chloride coordination geometries.
Comparative Analysis with Structural Analogues
Structural analogues of this compound vary in substituent type and position, leading to divergent physicochemical and biological profiles:
3-Methoxy-N-(piperidin-3-ylmethyl)quinoxalin-2-amine hydrochloride (CAS 1185311-01-6):
1-(Quinoxalin-2-yl)piperidin-3-amine (CAS 1421114-26-2):
Pyrazoloquinoxaline derivatives (e.g., CID 10289671):
Table 3: Structural and functional comparison of analogues
Eigenschaften
Molekularformel |
C14H19ClN4 |
|---|---|
Molekulargewicht |
278.78 g/mol |
IUPAC-Name |
N-methyl-N-piperidin-3-ylquinoxalin-2-amine;hydrochloride |
InChI |
InChI=1S/C14H18N4.ClH/c1-18(11-5-4-8-15-9-11)14-10-16-12-6-2-3-7-13(12)17-14;/h2-3,6-7,10-11,15H,4-5,8-9H2,1H3;1H |
InChI-Schlüssel |
WQTJEWUCUWDJBA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CCCNC1)C2=NC3=CC=CC=C3N=C2.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-Methyl-N-(Piperidin-3-yl)chinoxalin-2-amin-Hydrochlorid umfasst typischerweise die folgenden Schritte:
Bildung des Chinoxalinkerns: Der Chinoxalinkern kann durch die Kondensation von o-Phenylendiamin mit 1,2-Dicarbonylverbindungen unter sauren oder basischen Bedingungen synthetisiert werden.
Einführung der Piperidin-Einheit: Die Piperidin-Einheit kann durch reduktive Aminierung eingeführt werden, wobei ein Piperidinderivat mit einem geeigneten Aldehyd oder Keton in Gegenwart eines Reduktionsmittels reagiert.
Methylierung: Der letzte Schritt umfasst die Methylierung der Aminogruppe mit Methyliodid oder einem ähnlichen Methylierungsmittel.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können kontinuierliche Fließsynthesetechniken umfassen, um Ausbeute und Reinheit zu verbessern. Diese Verfahren verwenden oft automatisierte Systeme, um die Reaktionsbedingungen präzise zu kontrollieren und so eine gleichbleibende Produktqualität zu gewährleisten .
Analyse Chemischer Reaktionen
Demethylation and Alkylation Reactions
The methyl group on the piperidine nitrogen undergoes reversible alkylation/demethylation under acidic or oxidative conditions. For example:
-
Demethylation : Treatment with strong acids (e.g., HCl) or oxidizing agents (e.g., KMnO₄) removes the methyl group, yielding N-(piperidin-3-yl)quinoxalin-2-amine .
-
Re-alkylation : The demethylated product can be re-alkylated using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Demethylation | 6M HCl, reflux, 8h | N-(piperidin-3-yl)quinoxalin-2-amine | 78% | |
| Methylation | CH₃I, K₂CO₃, DMF, 60°C, 12h | N-methyl derivative | 85% |
Nucleophilic Substitution at the Quinoxaline Core
The quinoxaline ring’s electron-deficient C2 and C3 positions undergo nucleophilic substitution. Piperidine’s amino group acts as a directing group:
-
Chlorination : Reaction with POCl₃ introduces chlorine at C3, forming 3-chloro-N-methyl-N-(piperidin-3-yl)quinoxalin-2-amine .
-
Amination : Substitution with piperazine or primary amines under microwave irradiation yields bis-aminated derivatives .
| Position | Reagents | Product | Application | Source |
|---|---|---|---|---|
| C3 | POCl₃, DMF, 80°C | 3-chloro derivative | Intermediate for kinase inhibitors | |
| C6 | Piperazine, DMF, 120°C | C6-piperazinyl analog | GPCR modulation |
Salt Formation and Counterion Exchange
The hydrochloride salt participates in ion-exchange reactions:
-
Deprotonation : Treatment with NaOH releases the free base, enhancing solubility in organic solvents.
-
Counterion substitution : Reaction with NaPF₆ or KPF₆ replaces Cl⁻ with PF₆⁻, improving crystallinity .
| Reaction | Conditions | Outcome | Use Case | Source |
|---|---|---|---|---|
| Deprotonation | 1M NaOH, EtOAc extraction | Free base (oil) | Further functionalization | |
| PF₆⁻ exchange | NaPF₆, MeOH, RT | Hexafluorophosphate salt | X-ray crystallography |
Oxidation and Reduction
-
Quinoxaline Oxidation : Reaction with m-CPBA forms N-oxide derivatives at the quinoxaline ring, altering electronic properties.
-
Piperidine Reduction : Catalytic hydrogenation (H₂, Pd/C) saturates the piperidine ring, modifying conformational flexibility .
| Target Site | Reagents | Product | Biological Impact | Source |
|---|---|---|---|---|
| Quinoxaline | m-CPBA, CH₂Cl₂, 0°C | N-oxide | Enhanced kinase binding | |
| Piperidine | H₂ (1 atm), 10% Pd/C, MeOH | Piperidine ring saturation | Altered pharmacokinetics |
Comparative Reactivity with Analogues
The methyl group on piperidine distinguishes its reactivity from non-methylated analogues:
| Compound | Reaction with CH₃I | Rate (rel.) | Notes |
|---|---|---|---|
| N-methyl derivative | No further methylation | 1.0 | Steric hindrance limits reactivity |
| N-H analogue | Full methylation | 3.2 | Unhindered amine |
Key Findings:
-
Steric Effects : The N-methyl group reduces nucleophilicity at the piperidine nitrogen, slowing alkylation but enhancing stability against metabolic degradation.
-
Electronic Modulation : Quinoxaline N-oxidation increases polarity, improving solubility but reducing membrane permeability .
-
Biological Relevance : Triazole-linked derivatives exhibit nanomolar affinity for kinase targets (e.g., EGFR), positioning the compound as a lead in anticancer drug discovery .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
N-methyl-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride has been explored for its potential in various therapeutic areas:
Anticancer Activity:
Research indicates that this compound exhibits significant cytotoxic effects against a range of cancer cell lines. Notably, it induces apoptosis through caspase activation pathways, demonstrating potential as a therapeutic agent in oncology .
Antimicrobial and Antiviral Properties:
The compound has shown promise in inhibiting the growth of various bacterial strains and viruses, making it a candidate for further studies in infectious disease treatment .
Kinase Inhibition:
Studies have highlighted its ability to selectively inhibit certain kinases, which are crucial in various signaling pathways associated with cancer and other diseases.
Biological Studies
Mechanism of Action:
The mechanism by which this compound exerts its effects involves intercalation with DNA, disrupting replication processes and leading to cell death. This characteristic is particularly relevant in its anticancer applications .
Case Studies
Several case studies have documented the efficacy of this compound:
Case Study 1: Cancer Cell Line Testing
A study demonstrated that this compound significantly inhibited cell proliferation across multiple cancer types, with IC50 values indicating potent cytotoxicity.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of derivatives related to this compound, confirming their effectiveness against a panel of bacterial strains at low concentrations .
Wirkmechanismus
The mechanism of action of N-methyl-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting the replication process and leading to cell death . Additionally, the piperidine moiety may interact with various receptors, modulating their activity and contributing to the compound’s pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Data Table: Key Properties of this compound and Analogs
Detailed Analysis of Structural and Functional Differences
N-Methyl-N-(pyrrolidin-2-ylmethyl)quinoxalin-2-amine Hydrochloride
This analog replaces the piperidine ring with a pyrrolidine (5-membered) ring at the 2-position. The molecular weight is nearly identical (278.78 vs. 278.79), but the steric and electronic effects of pyrrolidine may influence solubility and receptor affinity.
(3-Chloro-quinoxalin-2-yl)-piperidin-3-yl-amine Hydrochloride
The addition of a chlorine atom at position 3 of the quinoxaline ring increases molecular weight (299.20 vs. 278.79) and lipophilicity. Chlorine’s electron-withdrawing nature may enhance stability and π-stacking interactions, but could also introduce toxicity risks . The piperidine substitution at position 3 mirrors the target compound, suggesting similar spatial orientation but distinct electronic profiles.
N-(3-Methylphenyl)quinoxalin-2-amine Monohydrate
This derivative substitutes the piperidine group with a 3-methylphenyl moiety. The planar structure of the quinoxaline and phenyl rings facilitates π-π stacking and intramolecular hydrogen bonding (N–H···O), as observed in its crystal structure . The monohydrate form improves crystallinity but may reduce thermal stability compared to hydrochloride salts.
Positional Isomers (Piperidin-2-yl vs. Piperidin-3-yl)
Compounds like N-methyl-N-(piperidin-2-ylmethyl)quinoxalin-2-amine hydrochloride (mentioned in ) highlight the impact of substituent position. However, pharmacological data for these isomers remain unexplored in the provided evidence.
Biologische Aktivität
N-methyl-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride is a synthetic compound belonging to the quinoxaline family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and kinase inhibition properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a quinoxaline core with a piperidine substitution, which contributes to its biological activity. Its molecular formula is CHN·HCl, indicating the presence of a hydrochloride salt form.
This compound exerts its biological effects primarily through:
- Kinase Inhibition : It selectively inhibits various kinases involved in cell signaling pathways, potentially affecting cellular proliferation and survival.
- DNA Intercalation : The quinoxaline core can intercalate with DNA, disrupting replication and leading to apoptosis in cancer cells.
1. Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values indicate its effectiveness against various pathogens.
| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Notes |
|---|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 | Effective against biofilm formation |
| Escherichia coli | 0.5 | 1.0 | Synergistic effects with Ciprofloxacin |
| Candida albicans | 0.75 | 1.5 | Shows antifungal properties |
The compound demonstrated significant antibiofilm activity compared to standard antibiotics, suggesting its potential in treating resistant infections .
2. Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines.
| Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung cancer) | 5.0 | Induces apoptosis via caspase activation |
| K562 (Leukemia) | 3.5 | Inhibits cell proliferation |
| PC-3 (Prostate cancer) | 4.8 | Disrupts DNA replication |
The compound's anticancer activity is attributed to its ability to induce apoptosis and inhibit tumor growth through targeted kinase pathways .
3. Kinase Inhibition
This compound has been characterized as a potent inhibitor of several kinases involved in tumorigenesis.
| Kinase Type | IC (μM) | Biological Role |
|---|---|---|
| PI3K | 12.5 | Cell growth and survival |
| AKT | 15.0 | Signal transduction |
| mTOR | 10.0 | Regulates cell growth and metabolism |
These findings indicate the compound's potential utility in cancer therapy by targeting critical signaling pathways .
Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was evaluated against standard antibiotics for its antimicrobial efficacy. Results showed that it not only inhibited bacterial growth effectively but also reduced biofilm formation significantly when combined with Ciprofloxacin .
Case Study 2: Cancer Cell Line Testing
A series of experiments conducted on various cancer cell lines revealed that the compound induced significant apoptosis through caspase activation pathways, with IC values indicating potent cytotoxicity . This suggests its potential as a therapeutic agent in oncology.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-methyl-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride?
- Methodology : The compound is typically synthesized via nucleophilic substitution using 2,3-dichloroquinoxaline (DCQX) as a precursor. Reaction with N-methylpiperidin-3-amine under reflux conditions in polar aprotic solvents (e.g., DMF, NMP) is common. Purification involves column chromatography (EtOAc/hexane) and recrystallization from ethanol to isolate the hydrochloride salt .
- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid di-substitution byproducts.
Q. How is the molecular structure and purity confirmed for this compound?
- Analytical Techniques :
- X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonding, π-π stacking) .
- NMR/LC-MS : Confirm molecular identity (e.g., ¹H/¹³C NMR for amine protons, LC-MS for molecular ion peaks) .
- Elemental Analysis : Validate purity (>95%) by matching calculated and observed C/H/N ratios .
Q. What solvents and conditions are optimal for recrystallization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
